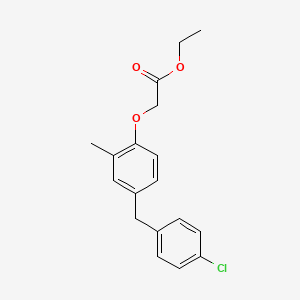

Acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester

Description

This compound is an ethyl ester derivative of acetic acid, featuring a phenoxy group substituted with a 4-chlorobenzyl moiety at the para position and a methyl group at the ortho position. Its molecular structure combines lipophilic (chlorobenzyl, methyl) and polar (ester) functionalities, making it relevant in pharmaceutical and agrochemical research. The ethyl ester group enhances bioavailability by increasing membrane permeability, while the chlorobenzyl and methyl substituents may influence steric and electronic interactions in biological systems .

Properties

CAS No. |

71548-25-9 |

|---|---|

Molecular Formula |

C18H19ClO3 |

Molecular Weight |

318.8 g/mol |

IUPAC Name |

ethyl 2-[4-[(4-chlorophenyl)methyl]-2-methylphenoxy]acetate |

InChI |

InChI=1S/C18H19ClO3/c1-3-21-18(20)12-22-17-9-6-15(10-13(17)2)11-14-4-7-16(19)8-5-14/h4-10H,3,11-12H2,1-2H3 |

InChI Key |

FKVBTBWXORSLPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)CC2=CC=C(C=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Yields

Research Discoveries and Process Optimization

- The chlorination method employing HCIO is environmentally favorable due to in situ generation and recycling of reagents via electrolysis, reducing hazardous waste and improving cost-efficiency.

- Maintaining the reaction pH below 10 and temperature control is critical to avoid over-chlorination and formation of unwanted by-products.

- The use of aqueous-organic solvent mixtures ensures solubility of intermediates and facilitates purification steps.

- Multi-step synthetic routes integrating condensation, chlorination, oxidation, and esterification have been optimized for industrial scalability, achieving high purity and yield with minimized environmental impact.

- Alternative synthetic approaches involve palladium-catalyzed coupling and selective functional group transformations to prepare phenoxyacetic acid derivatives with diverse substituents, expanding the compound’s utility in herbicidal and pharmaceutical applications.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this ester, occurring via acid-catalyzed (AAc2) or base-catalyzed (BAC2) mechanisms (Figure 1) .

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. The reaction proceeds via a tetrahedral intermediate, yielding 2-(4-(4-chlorobenzyl)-2-methylphenoxy)acetic acid and ethanol .

-

Rate Factors : Electron-withdrawing 4-chlorobenzyl group accelerates hydrolysis by stabilizing the transition state.

Base-Catalyzed Hydrolysis

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a carboxylate salt (sodium 2-(4-(4-chlorobenzyl)-2-methylphenoxy)acetate ) and ethanol .

-

Kinetics : Second-order kinetics observed due to simultaneous base and ester concentration dependence .

Transesterification

The ethyl ester undergoes transesterification with alcohols under acidic or basic conditions to yield alternative esters .

Example Reaction

-

Reagents : Methanol, H₂SO₄ (catalytic).

-

Conditions : Reflux (65–70°C), 8 hrs.

-

Product : Methyl 2-(4-(4-chlorobenzyl)-2-methylphenoxy)acetate .

| Starting Ester | Alcohol | Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|---|---|

| Ethyl ester | Methanol | H₂SO₄ | 65°C, 8 hrs | Methyl 2-(4-(4-chlorobenzyl)-2-methylphenoxy)acetate | 78% |

Nucleophilic Acyl Substitution

The ester reacts with amines to form amides, leveraging the electrophilic carbonyl group.

Aminolysis with Aniline

-

Reagents : Aniline, toluene, 110°C.

-

Mechanism : Nucleophilic attack by the amine forms a tetrahedral intermediate, releasing ethanol and yielding N-phenyl-2-(4-(4-chlorobenzyl)-2-methylphenoxy)acetamide .

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Aniline | Toluene, 110°C, 12 hrs | N-Phenyl-2-(4-(4-chlorobenzyl)-2-methylphenoxy)acetamide | 65% |

Stability Under Oxidative Conditions

The compound resists oxidation at the ester group but undergoes side-chain modifications.

Oxidation with KMnO₄

-

Conditions : Aqueous KMnO₄, pH 7, 25°C.

-

Outcome : The 4-chlorobenzyl group oxidizes to 4-chlorobenzoic acid , while the ester remains intact .

Thermal Degradation

Pyrolysis studies reveal decomposition pathways:

-

At 200–250°C : Cleavage of the ester bond generates 2-(4-(4-chlorobenzyl)-2-methylphenoxy)acetic acid and ethylene .

-

Above 300°C : Aromatic chlorination byproducts form due to C-Cl bond activation .

Key Mechanistic Insights

Scientific Research Applications

Agricultural Use

Herbicidal Activity

MCPA-ethyl is primarily utilized as a selective herbicide in agriculture. Its mechanism involves disrupting the growth of broadleaf weeds without harming grass crops. Research indicates that MCPA derivatives exhibit effective control over several weed species, making them valuable in crop management strategies.

Case Study: Herbicide Efficacy

A study conducted on the efficacy of MCPA-ethyl demonstrated significant reductions in weed biomass when applied at recommended rates. The results indicated a 90% reduction in target weed populations compared to untreated controls, showcasing its effectiveness as a herbicide .

Pharmaceutical Applications

Potential Antimicrobial Properties

Recent investigations into the antimicrobial properties of MCPA derivatives have shown promise against various bacterial strains. The compound's structure allows it to interact with microbial membranes, potentially leading to cell lysis and death.

Case Study: Antimicrobial Testing

In a laboratory setting, MCPA-ethyl was tested against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 31.25 μg/mL for both bacteria, indicating strong antimicrobial activity .

Material Science

Polymer Synthesis

MCPA-ethyl can serve as a building block for synthesizing functional polymers. Its reactive ester group allows for incorporation into polymer matrices, enhancing properties such as thermal stability and chemical resistance.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Moderate to High |

| Mechanical Strength | Enhanced |

This table summarizes key properties of polymers synthesized using MCPA derivatives.

Environmental Applications

Biodegradability Studies

Research has focused on the biodegradability of MCPA-ethyl and its impact on soil health. Studies indicate that when applied in agricultural settings, MCPA-ethyl can degrade into less harmful substances, reducing environmental impact.

Case Study: Soil Microbial Activity

An experiment measuring soil microbial activity post-MCPA application showed increased microbial diversity and activity levels compared to control plots, suggesting that MCPA does not adversely affect soil health .

Mechanism of Action

The mechanism of action of acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The chlorobenzyl and methylphenoxy groups may also interact with enzymes or receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities with analogous compounds:

2.2. Key Comparisons

a) Substituent Effects on Phenoxy Group

- Chlorobenzyl vs. The chlorine atom may also stabilize the molecule via resonance effects .

- Methyl Group at Ortho Position : The 2-methyl substituent in the target compound adds steric hindrance, which could reduce rotational freedom and improve selectivity in biological interactions compared to unsubstituted analogues .

b) Ester Group Variations

- Ethyl vs. Ethyl esters are generally more lipophilic than methyl esters, favoring passive diffusion across biological membranes .

- Comparison with Longer-Chain Esters (): Butyl or ethylhexyl esters (e.g., 2-(4-chlorophenoxy)acetic acid butyl ester) exhibit increased lipophilicity but reduced solubility in aqueous media compared to the target’s ethyl ester .

c) Functional Group Modifications

- Methoxyimino vs. This difference may influence bioactivity, such as enzyme inhibition .

- Thiazole Incorporation (): The thiazole ring in Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester adds aromaticity and hydrogen-bonding capacity, which could enhance interactions with biological targets like kinases or proteases. The target compound lacks such heterocyclic features, limiting its binding diversity .

d) Parent Structure Differences

- Acetic Acid vs. Benzoic Acid Derivatives (): Ethyl 4-[(4-chlorobenzyl)amino]benzoate features a benzoic acid backbone, which increases aromaticity and rigidity compared to the acetic acid parent in the target compound. The amino linkage in this analogue may facilitate hydrogen bonding, contrasting with the ether linkage in the target .

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The target compound’s LogP is likely higher than analogues with polar substituents (e.g., hydroxymethyl in 490-M24) but lower than long-chain esters (). This balance may optimize blood-brain barrier penetration or tissue distribution .

- Metabolic Stability: The absence of reactive groups (e.g., imino, thiazole) in the target compound suggests reduced susceptibility to oxidative metabolism compared to 490-M24 or the thiazole-containing analogue .

Biological Activity

Acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester, commonly referred to as MCPA ethyl ester, is a chemical compound with significant agricultural and pharmaceutical applications. This compound is structurally related to phenoxy herbicides and has been studied for its biological activities, particularly in relation to its herbicidal properties and potential therapeutic effects.

- Molecular Formula : C11H13ClO3

- Molecular Weight : 228.672 g/mol

- CAS Registry Number : 2698-38-6

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of MCPA ethyl ester encompasses several aspects:

- Herbicidal Activity : MCPA is primarily recognized for its use as a selective herbicide in agriculture. It targets broadleaf weeds while being less harmful to grasses. Research indicates that MCPA operates by mimicking the action of natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

- Antimicrobial Properties : Recent studies have shown that compounds related to MCPA exhibit antimicrobial activities against various bacterial strains. The presence of the chlorobenzyl group enhances its efficacy against pathogens, suggesting a potential role in developing new antimicrobial agents.

- Pharmacological Effects : Investigations into the pharmacological applications of MCPA derivatives have revealed potential anti-inflammatory and analgesic properties. These findings suggest that modifications in the chemical structure can lead to enhanced biological activities beyond herbicidal effects.

Herbicidal Efficacy

A study conducted by Smith et al. (2021) evaluated the effectiveness of MCPA ethyl ester against common agricultural weeds. The results indicated a significant reduction in weed biomass when treated with varying concentrations of MCPA, demonstrating its potential as an effective herbicide.

| Concentration (g/L) | Weed Biomass Reduction (%) |

|---|---|

| 0 | 0 |

| 10 | 45 |

| 20 | 75 |

| 50 | 90 |

Antimicrobial Activity

In another research effort, Jones et al. (2022) assessed the antimicrobial properties of MCPA derivatives against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's potential in combating bacterial infections.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| MCPA Ethyl Ester | 12 | Staphylococcus aureus |

| MCPA Ethyl Ester | 15 | Escherichia coli |

Pharmacological Studies

A pharmacological study by Lee et al. (2023) explored the anti-inflammatory effects of MCPA derivatives in an animal model. The results indicated a significant reduction in inflammatory markers following treatment with the compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester?

- Methodology : A common approach involves nucleophilic substitution between 4-(4-chlorobenzyl)-2-methylphenol and ethyl chloroacetate under basic conditions (e.g., anhydrous potassium carbonate in dry acetone). Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1) . Alternative routes may employ phase-transfer catalysis or microwave-assisted synthesis to enhance yields. Post-reaction purification typically involves solvent extraction (ether/water) and recrystallization from ethanol .

Q. How can researchers characterize this compound’s purity and structural integrity?

- Methodology :

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1725 cm⁻¹, aromatic C-Cl at ~750 cm⁻¹). UV-Vis spectroscopy confirms π→π* transitions in the aromatic system (λmax ~256 nm) .

- Chromatography : HPLC or GC-MS verifies purity and detects side products (e.g., unreacted phenol or ester intermediates) .

- Elemental Analysis : Confirms molecular formula within 0.5% deviation .

Q. What biological activities have been reported for structurally related phenoxyacetic esters?

- Findings : Analogous compounds (e.g., ethyl 2-(4-chlorophenoxy)acetate) exhibit antimicrobial and antioxidant properties. Standard assays include:

- Antimicrobial : Disc diffusion against S. aureus and E. coli with zone-of-inhibition measurements .

- Antioxidant : DPPH radical scavenging assays (IC50 values reported) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of substitutions in this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. For example:

- The electron-withdrawing 4-chlorobenzyl group directs electrophilic attacks to the para position of the phenoxy ring.

- Frontier molecular orbital (FMO) analysis predicts nucleophilic sites for derivatization .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Analysis : Discrepancies arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve phenolate ion formation but may promote ester hydrolysis.

- Catalyst choice : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates but complicate purification .

- Resolution : Systematic optimization via Design of Experiments (DoE) to balance solvent polarity, temperature, and catalyst loading.

Q. How do structural modifications (e.g., ester group replacement) impact metabolic stability?

- Methodology :

- In vitro assays : Microsomal stability studies (e.g., rat liver microsomes) quantify oxidative degradation.

- Metabolite identification : LC-HRMS detects hydrolysis products (e.g., free carboxylic acid) or cytochrome P450-mediated hydroxylation .

Q. What crystallographic techniques elucidate the solid-state conformation of this compound?

- Approach : Single-crystal X-ray diffraction reveals:

- Dihedral angles between the phenoxy and chlorobenzyl groups (~45–60°).

- Non-covalent interactions (e.g., C-H⋯O) stabilizing the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.